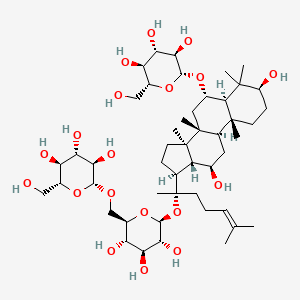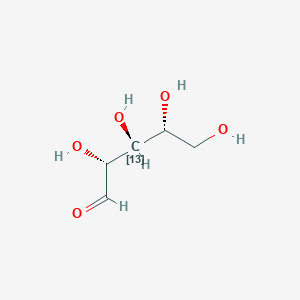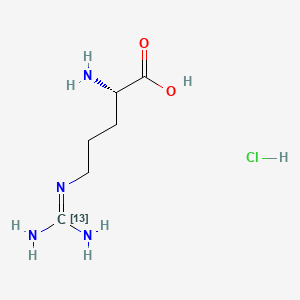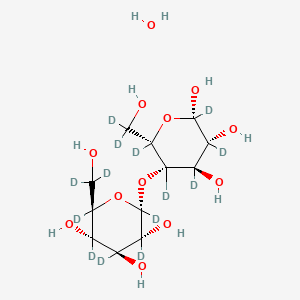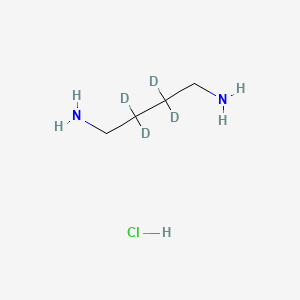
Regorafenib N-oxide and N-desmethyl (M5)-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Regorafenib N-oxide and N-desmethyl (M5)-13C6 is a metabolite of regorafenib, a multiple tyrosine kinase inhibitor used in the treatment of various cancers, including metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma . This compound is known for its pharmacological activity and is studied for its role in the efficacy and toxicity of regorafenib treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of regorafenib N-oxide and N-desmethyl (M5)-13C6 involves the oxidation and demethylation of regorafenib. The specific synthetic routes and reaction conditions are not widely published, but it generally involves the use of oxidizing agents and demethylating reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in the literature. it is likely that large-scale production follows similar principles as laboratory synthesis, with optimization for yield, purity, and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Regorafenib N-oxide and N-desmethyl (M5)-13C6 undergoes various chemical reactions, including:
Oxidation: Conversion of regorafenib to its N-oxide form.
Reduction: Potential reduction of the N-oxide group back to the parent compound.
Substitution: Possible substitution reactions involving the functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and demethylating agents such as boron tribromide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions are the N-oxide and N-desmethyl derivatives of regorafenib, which retain significant pharmacological activity .
Aplicaciones Científicas De Investigación
Regorafenib N-oxide and N-desmethyl (M5)-13C6 has several scientific research applications:
Chemistry: Studied for its chemical properties and reactivity.
Biology: Used in studies to understand its biological activity and interactions with cellular targets.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of regorafenib treatment, including its impact on efficacy and toxicity.
Mecanismo De Acción
The mechanism of action of regorafenib N-oxide and N-desmethyl (M5)-13C6 involves the inhibition of multiple protein kinases. These kinases are involved in various cellular processes, including angiogenesis, oncogenesis, and the maintenance of the tumor microenvironment. The compound targets kinases such as VEGFR1-3, KIT, RET, RAF1, BRAF, and PDGFR, leading to the inhibition of tumor growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to regorafenib N-oxide and N-desmethyl (M5)-13C6 include:
Regorafenib: The parent compound with similar pharmacological activity.
Sorafenib: Another tyrosine kinase inhibitor with overlapping targets.
Sunitinib: A multi-kinase inhibitor used in the treatment of various cancers.
Uniqueness
This compound is unique due to its specific metabolic profile and its role in the pharmacokinetics of regorafenib. Its distinct chemical structure and activity profile make it a valuable compound for research and therapeutic applications .
Propiedades
Fórmula molecular |
C20H13ClF4N4O4 |
|---|---|
Peso molecular |
490.74 g/mol |
Nombre IUPAC |
4-[4-[[4-chloro-3-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]carbamoylamino]-3-fluorophenoxy]-1-oxidopyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C20H13ClF4N4O4/c21-14-3-1-10(7-13(14)20(23,24)25)27-19(31)28-16-4-2-11(8-15(16)22)33-12-5-6-29(32)17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,27,28,31)/i1+1,3+1,7+1,10+1,13+1,14+1 |
Clave InChI |
JPEWXTSDCNCZOD-GZEXQWKYSA-N |
SMILES isomérico |
C1=CC(=C(C=C1OC2=CC(=[N+](C=C2)[O-])C(=O)N)F)NC(=O)N[13C]3=[13CH][13C](=[13C]([13CH]=[13CH]3)Cl)C(F)(F)F |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=[N+](C=C3)[O-])C(=O)N)F)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


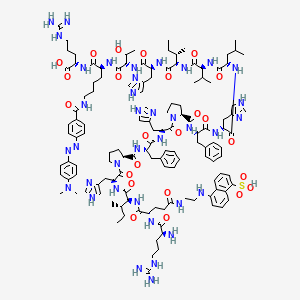

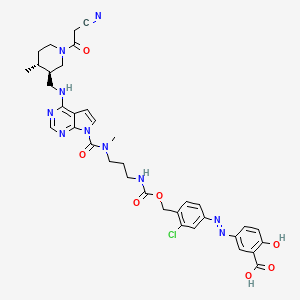
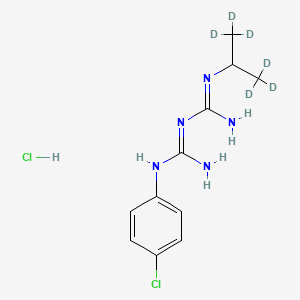

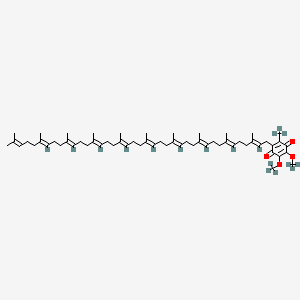
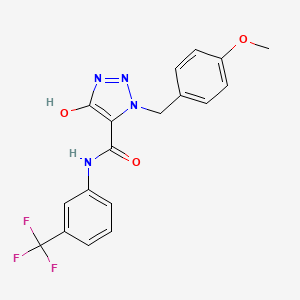
![(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one](/img/structure/B12408487.png)
